molecular formula C11H14N6S B2684801 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2415539-08-9

2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2684801
CAS No.: 2415539-08-9
M. Wt: 262.34
InChI Key: NIMMEJDGCMWXEB-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with an azetidine and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate halides . The azetidine ring can be introduced through cyclization reactions involving suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiadiazole moiety, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with biological targets such as enzymes or receptors. The thiadiazole and pyrimidine rings can bind to specific sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine apart is the combination of the azetidine, thiadiazole, and pyrimidine rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S/c1-7-12-4-3-10(13-7)14-9-5-17(6-9)11-16-15-8(2)18-11/h3-4,9H,5-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMMEJDGCMWXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CN(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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